(+)-Intermedine (CAS 581-05-5) is a naturally occurring 1,2-unsaturated pyrrolizidine alkaloid (PA) primarily procured as a high-purity analytical reference standard for food safety, pharmacognosy, and toxicology workflows [1]. As a monoester PA commonly found in Boraginaceae species, it is one of the strictly regulated target analytes monitored by the European Food Safety Authority (EFSA) to mitigate hepatotoxic exposure [1]. For laboratory procurement managers, securing exact stereoisomeric standards of (+)-intermedine is essential for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, establishing accurate limits of quantification (LOQ) down to 1 µg/kg in complex matrices, and ensuring compliance with international food safety mandates [2].
Generic substitution of (+)-intermedine with 'total PA extracts' or closely related diastereomers like lycopsamine, indicine, or echinatine critically compromises analytical accuracy and regulatory compliance. These isomers share the exact same chemical formula (C15H25NO5) and precursor mass (m/z 300.18), causing them to frequently co-elute under standard acidic chromatographic conditions [1]. Furthermore, toxicological profiling indicates that lycopsamine exhibits higher hepatotoxicity than (+)-intermedine, meaning that quantifying them as a generic sum parameter obscures the true risk profile of the sample[1]. Procurement of the exact (+)-intermedine standard is therefore mandatory to optimize specialized separation conditions, such as alkaline mobile phases, and to establish precise MS/MS transition ratios that differentiate it from its co-eluting counterparts[2].
When baseline chromatographic separation is unachievable, (+)-intermedine can be distinguished from its primary diastereomer, lycopsamine, through specific MS/MS transition intensity ratios. Under targeted MRM analysis, (+)-intermedine yields a Q(ii)/Q(i) ratio of 0.63 (transitions 300.1 > 138.05 and 300.1 > 156.1 m/z at -20 eV), whereas lycopsamine yields a distinct ratio of 0.51 at -19 eV [1].
| Evidence Dimension | Secondary to primary product ion ratio (Q(ii)/Q(i)) |
| Target Compound Data | (+)-Intermedine: 0.63 |
| Comparator Or Baseline | Lycopsamine: 0.51 |
| Quantified Difference | 23.5% difference in transition ratio |
| Conditions | LC-MS/MS targeted MRM analysis |
Allows analytical chemists to accurately assign peaks and deconvolute signals when isomers partially co-elute, ensuring regulatory quantification is not artificially inflated.
The separation of (+)-intermedine from its C15H25NO5 isomers (lycopsamine, indicine, echinatine, rinderine) is highly sensitive to mobile phase pH. While standard acidic conditions (pH 3) typically result in the co-elution of these diastereomers, shifting to alkaline conditions (pH 9) utilizing ammonia-based modifiers significantly alters selectivity, providing the necessary baseline resolution for individual quantification [1].
| Evidence Dimension | Chromatographic resolution of PA isomers |
| Target Compound Data | Improved resolution (individual peak integration possible) |
| Comparator Or Baseline | Acidic mobile phase (pH 3) resulting in co-elution (quantified only as a sum) |
| Quantified Difference | Shift from unresolved sum quantification to discrete baseline separation |
| Conditions | LC-MS/MS method development (pH 3 vs pH 9 mobile phases) |
Dictates the procurement of specific column chemistries and buffers, guiding labs to adopt alkaline workflows for accurate single-analyte reporting.
For regulatory compliance under EFSA guidelines, analytical standards must support ultra-trace quantification. High-purity (+)-intermedine standards demonstrate excellent calibration linearity (R2 > 0.9900) with residuals within ±20%, achieving an instrument limit of detection (i-LOD) between 0.001 and 0.02 ng/mL (equivalent to 5–100 fg on column) [1].
| Evidence Dimension | Instrument Limit of Detection (i-LOD) |
| Target Compound Data | 0.001 - 0.02 ng/mL |
| Comparator Or Baseline | EFSA regulatory requirement (Method LOQ of 1.0 µg/kg) |
| Quantified Difference | i-LOD is orders of magnitude below the regulatory threshold, ensuring robust compliance |
| Conditions | Solvent standards in LC-MS/MS analysis |
Guarantees that the procured standard is fit-for-purpose for legally mandated ultra-trace food safety testing.
Driven by the strict calibration requirements (R2 > 0.9900) and low i-LOD capabilities demonstrated in analytical validations [1], (+)-intermedine is an essential reference standard for commercial food testing laboratories. It is used to quantify PA contamination in black teas, herbal infusions, and honey, ensuring products do not exceed the EFSA maximum limit of 200 µg/kg for dried herbal infusions [3].
Because (+)-intermedine exhibits a different hepatotoxic profile compared to its diastereomer lycopsamine, pure standards are required for in vitro and in vivo toxicological assays. The ability to differentiate these isomers via MS/MS transition ratios allows researchers to accurately map the specific pyrrole-protein adduct formation and hepatotoxic risk associated with individual plant extracts rather than relying on crude sum parameters [2].
In the quality control of medicinal plants, particularly Boraginaceae species like comfrey, (+)-intermedine serves as a primary biomarker. Utilizing alkaline LC-MS/MS methods to resolve it from co-eluting isomers enables manufacturers of plant-based food supplements to verify the safety and purity of their raw materials prior to commercial formulation [2].